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Compound of Interest
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Cat. No.: B12372595

An In-depth Technical Guide to the Discovery and Development of SHEN26 (ATV014): A Novel
Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHENZ26, also known as ATV014, is an orally bioavailable small molecule investigational drug
that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of
COVID-109. It is a cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, which
acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical
guide provides a comprehensive overview of the discovery, mechanism of action, preclinical
development, and clinical evaluation of SHEN26, presenting key data in a structured format
and detailing the experimental methodologies employed in its assessment.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral
therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA
polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. SHEN26
emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the
oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered
remdesivir.[1][2][3] This strategic modification allows for oral administration, a significant
advantage for treating patients in non-hospital settings.
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Discovery and Synthesis

SHEN26 was developed through a rational drug design approach aimed at improving the
pharmacokinetic profile of GS-441524. The synthesis of SHEN26 involves a three-step
industrial method that is chromatography-free, enabling large-scale production.

Synthesis Protocol

The synthesis of SHEN26 is achieved through a three-step process with a total yield of 57%.
The process is designed for kilogram-scale production and ensures a high purity of the active
pharmaceutical ingredient (API) of 98.9%.

o Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524
are protected using 2,2-dimethoxypropane.

o Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with
cyclohexanecarboxylic acid.

o Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield
SHENZ26.

Mechanism of Action

SHEN26 is a prodrug that is metabolized to its active form, the triphosphate of GS-441524
(GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-
dependent RNA polymerase.

Upon administration, SHEN26 is converted to GS-441524, which is then taken up by host cells.
[4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4]
GS-441524-TP, being an analog of adenosine triphosphate, is incorporated into the nascent
viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby
inhibiting viral replication.[1][5]

Caption: Mechanism of action of SHEN26.

Preclinical Development
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A series of preclinical studies were conducted to evaluate the antiviral activity,
pharmacokinetics, and safety of SHEN26.

In Vitro Antiviral Activity

The in vitro antiviral activity of SHEN26 was assessed against various SARS-CoV-2 variants.
Experimental Protocol: In Vitro Antiviral Assay

e Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in
96-well plates and incubated until confluent.

e Compound Preparation: SHEN26 is serially diluted to a range of concentrations.

e Infection: The cell culture medium is replaced with medium containing the diluted compound
and a predetermined titer of SARS-CoV-2.

 Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral
replication.

o Quantification of Viral Activity: The extent of viral replication is quantified using methods such
as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.

[6]

o Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response

curve.
Compound SARS-CoV-2 Variant EC50 (uM)
SHEN26 (as GS-441524) Original Strain 0.48
Remdesivir Original Strain 0.77

In Vivo Efficacy

The in vivo efficacy of SHEN26 was evaluated in a K18-hACE2 transgenic mouse model of
SARS-CoV-2 infection.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b12372595?utm_src=pdf-body
https://www.benchchem.com/product/b12372595?utm_src=pdf-body
https://www.benchchem.com/product/b12372595?utm_src=pdf-body
https://journal-jbv.apub.kr/articles/xml/0dxE/
https://www.benchchem.com/product/b12372595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

e Animal Model: K18-hACEZ2 transgenic mice, which express the human ACE2 receptor, are
used.[7][8]

 Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of
SARS-CoV-2.[7][8]

o Treatment: SHEN26 is administered orally at various doses, typically starting shortly after
infection.

e Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

o Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are
euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung

pathology.[7]
Mean Viral Load Reduction
Treatment Group Dose (mg/kg) (log10 copies/mL) vs.
Vehicle
SHENZ26 200 ~2.0
Molnupiravir 200 ~1.5
Pharmacokinetics

The pharmacokinetic properties of SHEN26 were characterized in rats.

Parameter Value (in rats)
Oral Bioavailability (F%) 53.4%

Tmax (hours) 1.0

Cmax (ng/mL) 1256

AUC (ng*h/mL) 3456
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Safety and Toxicology

Preclinical safety studies were conducted in rats and dogs.

Study Type Species Result
Maximum Tolerated Dose
) Rat 2000 mg/kg
(MTD) - Single Dose
Maximum Tolerated Dose
. Dog 2000 mg/kg
(MTD) - Single Dose
No-Observed-Adverse-Effect
Rat 400 mg/kg
Level (NOAEL) - 14-day
No-Observed-Adverse-Effect
Dog 100 mg/kg

Level (NOAEL) - 14-day

Clinical Development

SHEN26 has undergone Phase | and Phase Il clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and efficacy in humans.

Phase | Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was
conducted in healthy volunteers.[9][10]

» Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.

o Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily
for five days.

The results showed that SHEN26 was well-tolerated with no serious adverse events reported.
[9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

Phase Il Clinical Trial (NCT05676073)
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A multicenter, randomized, double-blind, placebo-controlled Phase Il trial was conducted in
adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive
either SHEN26 (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria:[9][12]

Age 18-65 years.

Confirmed SARS-CoV-2 infection.

Mild to moderate COVID-19 symptoms.

Within 5 days of symptom onset.
Exclusion Criteria:[9][12]

e Severe or critical COVID-19.

o Requirement for supplemental oxygen.
e Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg
dose of SHEN26 demonstrated a statistically significant reduction in viral load compared to the
placebo group at day 3 and day 5.[9][11]

Day 3 Mean Viral Load Day 5 Mean Viral Load
Treatment Group Reduction (log10 copies/mL)  Reduction (log10 copies/mL)
vs. Placebo vs. Placebo
SHENZ26 400 mg BID -1.06 -1.21
SHEN26 200 mg BID Not statistically significant Not statistically significant

Safety Results: SHEN26 was found to be safe and well-tolerated.[9][11] The incidence of
adverse events was similar between the SHEN26 and placebo groups.[9][11]

Bioanalytical Method for Clinical Trials
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A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used
to quantify SHEN26 and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

o Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g.,
acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]

o Chromatographic Separation: The extracted sample is injected into a liquid chromatography
system equipped with a C18 column to separate SHEN26 and GS-441524 from other
plasma components.[13]

o Mass Spectrometric Detection: The separated analytes are detected using a tandem mass
spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and
specificity.[14]

o Quantification: The concentrations of SHEN26 and GS-441524 are determined by comparing
their peak areas to those of a standard curve prepared with known concentrations of the
analytes.
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Caption: Phase II Clinical Trial Workflow for SHEN26.
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Conclusion

SHEN26 is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable
preclinical profile, including potent antiviral activity and a good safety margin, supported its
advancement into clinical trials. The Phase Il results have demonstrated a significant reduction
in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile.
Further clinical development, including Phase lll trials, is warranted to fully establish the
efficacy and safety of SHEN26 as a therapeutic option for COVID-19. The development of
SHEN26 highlights the success of a prodrug strategy to deliver an effective antiviral agent
through a convenient oral route of administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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